![molecular formula C18H17FN2O5S B2458076 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 954634-64-1](/img/structure/B2458076.png)

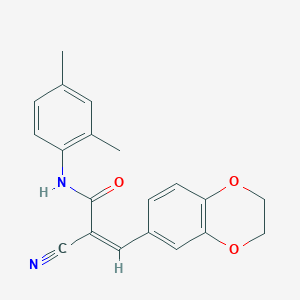

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic organic compound with potential applications across various fields of science and industry. Its intricate structure, combining a benzo[d][1,3]dioxole moiety, a pyrrolidinone core, and a fluorobenzenesulfonamide group, makes it a subject of interest in medicinal chemistry and materials science.

科学的研究の応用

Chemistry

Catalysis: : Potential use as a ligand in metal-catalyzed reactions.

Materials Science: : Use in the development of novel polymers and materials with specific electronic properties.

Biology

Pharmacology: : Exploration as a potential therapeutic agent, particularly due to its unique structure which might interact with biological targets in novel ways.

Biochemistry: : Study of its interactions with enzymes and proteins to elucidate new pathways.

Medicine

Drug Development: : Investigation into its potential as a lead compound for developing new drugs, particularly in the field of oncology and neurology.

Industry

Chemical Industry: : Use in the synthesis of advanced intermediates for various industrial applications.

Pharmaceutical Industry: : Application in the development of new pharmaceuticals.

将来の方向性

While specific future directions for this compound are not available, similar compounds have shown potential in anticancer research . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

作用機序

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathway related to cell division. By interacting with tubulin and disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Pharmacokinetics

, which suggests good bioavailability. Lipinski’s rule is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death, which can stop the growth of cancer cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:

Formation of the benzo[d][1,3]dioxole ring: : Typically starting from catechol derivatives under oxidative conditions.

Synthesis of the pyrrolidinone core: : This might involve cyclization reactions starting from amino acids or their derivatives.

Introduction of the fluorobenzenesulfonamide group: : This step often utilizes sulfonylation reactions with fluorobenzene derivatives.

Industrial Production Methods

While lab-scale synthesis is well-documented, scaling up to industrial production would likely require optimization of these steps to improve yield and reduce cost. Techniques such as continuous flow chemistry and process intensification might be employed to achieve industrial feasibility.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the benzo[d][1,3]dioxole moiety.

Reduction: : The pyrrolidinone core can participate in reduction reactions under appropriate conditions.

Substitution: : Aromatic substitutions, particularly on the fluorobenzene ring, are plausible.

Common Reagents and Conditions

Oxidizing agents: : KMnO₄, CrO₃

Reducing agents: : NaBH₄, LiAlH₄

Substitution reagents: : Halogenation agents, electrophilic aromatic substitution reagents

Major Products Formed

Depending on the reaction, major products might include:

Oxidized or reduced derivatives of the original compound

Substituted analogs with varying functional groups on the aromatic rings

類似化合物との比較

When compared to similar compounds like:

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-benzenesulfonamide

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of a fluorinated aromatic ring and a sulfonamide group, potentially imparting distinct physicochemical properties such as improved solubility and binding characteristics.

There we have it—an in-depth look at this compound

特性

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISOLBZTTDUCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)

![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2457995.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine](/img/structure/B2458001.png)

![Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate](/img/structure/B2458005.png)

![3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2458006.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2458009.png)

![Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2458010.png)

![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)

![1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2458015.png)